N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-(trifluoromethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-(trifluoromethoxy)benzenesulfonamide, also known as MRT67307, is a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK). MAPKs are a family of protein kinases that play a crucial role in regulating cellular responses to extracellular stimuli. P38α MAPK is involved in a wide range of physiological and pathological processes, including inflammation, cancer, and neurodegeneration.
Scientific Research Applications
Antioxidant and Enzyme Inhibitory Properties
A study by Lolak et al. (2020) on a series of benzenesulfonamides, including morpholine derivatives, investigated their antioxidant properties and inhibitory activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases like Alzheimer's, Parkinson's, and pigmentation disorders. The compounds exhibited moderate antioxidant activity and showed significant inhibitory potency against AChE and BChE, indicating their potential application in managing neurodegenerative diseases (Lolak et al., 2020).
Anti-Cancer Activity
Another study focused on the synthesis and evaluation of a morpholine-substituted benzenesulfonamide compound for its anti-breast cancer activity. The compound demonstrated promising anticancer activity against MCF-7 breast cancer cell lines, showing better efficacy than the standard drug, 4-hydroxytamoxifen. Molecular docking studies supported these findings, suggesting the compound's potential as a potent anti-breast cancer agent (Kumar et al., 2021).
Carbonic Anhydrase Inhibition
Research by Lolak et al. (2019) introduced ureido benzenesulfonamides incorporating 1,3,5-triazine moieties as efficient inhibitors of human carbonic anhydrase isoforms, particularly hCA IX, which is a target for anticancer and antimetastatic agents. These compounds showed high selectivity and potency against hCA IX, underscoring their therapeutic potential in cancer treatment (Lolak et al., 2019).
Antimicrobial Activity
Alyar et al. (2012) synthesized copper(II) complexes with N,N′-propanediyl-bis-benzenesulfonamide and studied their antimicrobial activities against various Gram-positive and Gram-negative bacteria. The study revealed significant antimicrobial efficacy, indicating potential applications in combating bacterial infections (Alyar et al., 2012).
properties
IUPAC Name |
N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]-2-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O5S/c20-19(21,22)29-16-3-1-2-4-17(16)30(26,27)23-15-7-5-14(6-8-15)13-18(25)24-9-11-28-12-10-24/h1-8,23H,9-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSDJMLUMGANDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.